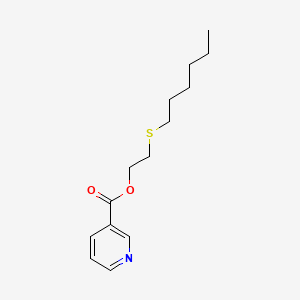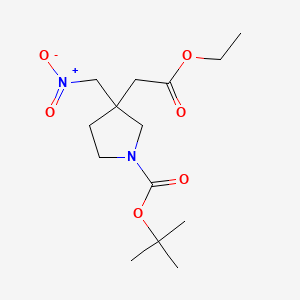
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropane-2-sulfinyl chloride and 3-methylbutylamine.
Formation of Sulfinamide: The reaction between 2-methylpropane-2-sulfinyl chloride and 3-methylbutylamine is carried out under controlled conditions, typically in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, leading to the formation of the sulfinamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
化学反应分析
Types of Reactions
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonamides.
Reduction: Reduction of the sulfinyl group can lead to the formation of sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted sulfinamides
科学研究应用
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 2-Methyl-n-(3-methylbutylidene)propane-2-sulfonamide
- 2-Methyl-n-(3-methylbutylidene)propane-2-thioamide
- 2-Methyl-n-(3-methylbutylidene)propane-2-amine
Uniqueness
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonamide, thioamide, and amine analogs. The stereochemistry of the compound also plays a crucial role in its interactions and properties.
属性
分子式 |
C9H19NOS |
|---|---|
分子量 |
189.32 g/mol |
IUPAC 名称 |
(R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m1/s1 |
InChI 键 |
SURNLDMUXHLWDG-GFCCVEGCSA-N |
手性 SMILES |
CC(C)CC=N[S@](=O)C(C)(C)C |
规范 SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)


![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)




![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)



![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
